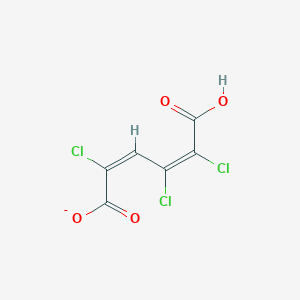
(2E,4Z)-5-carboxy-2,4,5-trichloropenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-5-carboxy-2,3,5-trichloropenta-2,4-dienoate is a dicarboxylic acid monoanion and a 2,3,5-trichloro-cis,cis-muconate(1-). It is a tautomer of a (2E,4Z)-5-carboxy-2,4,5-trichloropenta-2,4-dienoate.
Scientific Research Applications
Synthesis Techniques
Research has shown various methods for synthesizing derivatives of (2E,4Z)-5-carboxy-2,4,5-trichloropenta-2,4-dienoate. One such approach involves the synthesis of ethyl (2E,4E)- and (2E,4Z)-5-chloropenta-2,4-dienoates, highlighting an efficient synthetic method based on oxidation–olefination reactions (Shakhmaev et al., 2017). Similarly, the stereoselective synthesis of 3,5-alkadienoic esters from 2,4-dienoic isomers, including the (2E,4Z)-isomer, has been developed using lithium diisopropylamide (Tsuboi et al., 1988).
Application in Pheromone Synthesis
The compound has been utilized in the synthesis of sex pheromones. For example, the Fe-catalyzed synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones of certain beetles, was achieved using a cross-coupling reaction with this dienoate (Shakhmaev et al., 2017).
Structural Analysis and Modification
Structural analysis and modification of related compounds have been explored. For instance, a study on (2Z,4E)-5-phenylpenta-2,4-dienoic acid, a structurally similar compound, investigated its structural features necessary for inhibitory activity against root gravitropic bending (Shindo et al., 2020). Another example includes the synthesis and structural analysis of novel pyridine betaines formed from reactions involving 5-aryl-2-carboxy-5-(pyridin-1-ium-1-yl)penta-2,4-dienoates (Golovanov et al., 2019).
Potential Industrial and Medicinal Applications
Research into the potential industrial and medicinal applications of related dienoic acid compounds is ongoing. For instance, the study of metabolic products from microorganisms, including phenylpentadienamides derived from Streptomyces sp., which share structural similarities with (2E,4Z)-5-carboxy-2,4,5-trichloropenta-2,4-dienoate, suggests potential applications in pharmacology and biochemistry (Potterat et al., 1994).
Packaging Material Development
In the field of packaging, potassium (2E,4E)-hexa-2,4-dienoate, a compound similar in structure, has been used as an antimicrobial agent in polyvinyl alcohol-bacterial cellulose films, indicating the potential of related dienoates in developing antimicrobial packaging materials (Jipa et al., 2012).
properties
Product Name |
(2E,4Z)-5-carboxy-2,4,5-trichloropenta-2,4-dienoate |
|---|---|
Molecular Formula |
C6H2Cl3O4- |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
(2E,4Z)-2,4,5-trichloro-6-hydroxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H3Cl3O4/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1H,(H,10,11)(H,12,13)/p-1/b3-1+,4-2- |
InChI Key |
AHDWVTPNJCBFTN-TZFCGSKZSA-M |
Isomeric SMILES |
C(=C(\C(=O)[O-])/Cl)\C(=C(/C(=O)O)\Cl)\Cl |
Canonical SMILES |
C(=C(C(=O)[O-])Cl)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



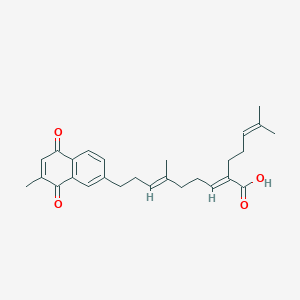
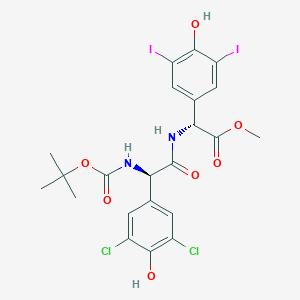
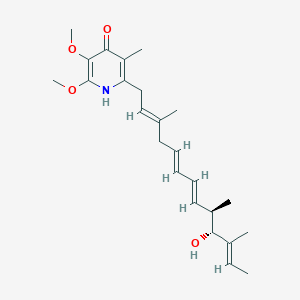
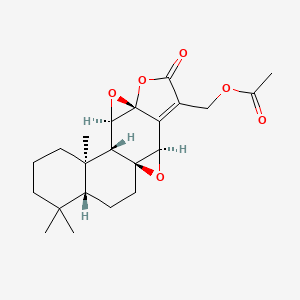
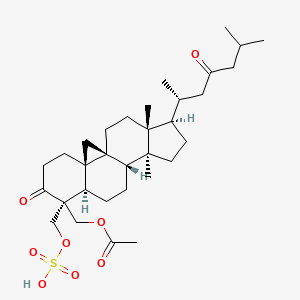
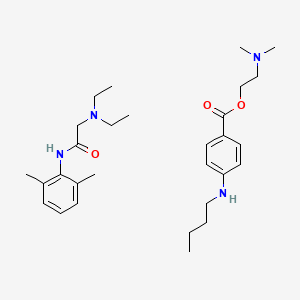
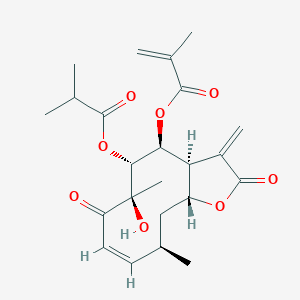
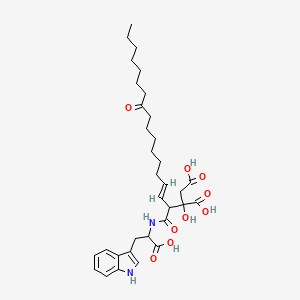
![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)
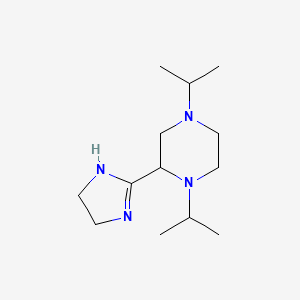
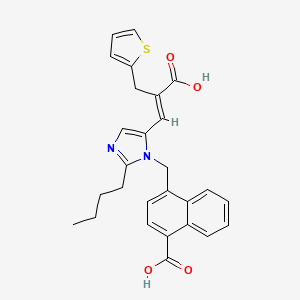
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)
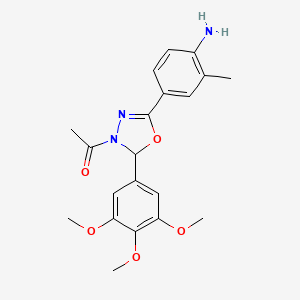
![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)